Hydantoin, 3,3'-(ethylenediiminodimethylene)bis(5,5-diphenyl-
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Overview
Description
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is a chemical compound belonging to the hydantoin family. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives, including 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-), typically involves the reaction of α-amino methyl esters with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . Mechanochemistry has been effectively used for the preparation of these compounds, offering an eco-friendly approach .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate . This reaction is known for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydantoin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
Mechanism of Action
The mechanism of action of hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) involves its interaction with molecular targets such as voltage-gated sodium channels. This interaction can inhibit the activity of these channels, leading to anticonvulsant effects . Additionally, its antiproliferative activity is linked to its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin scaffold.
Nilutamide: An androgen receptor antagonist used in cancer treatment.
Uniqueness
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Properties
CAS No. |
21322-39-4 |
---|---|
Molecular Formula |
C34H32N6O4 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
3-[[2-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H32N6O4/c41-29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)37-31(43)39(29)23-35-21-22-36-24-40-30(42)34(38-32(40)44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,35-36H,21-24H2,(H,37,43)(H,38,44) |
InChI Key |
RFQBIWOEAPJXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNCCNCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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